4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Lipophilicity ADME Drug Design

Impurity-driven false positives compromise HTS campaigns. This 2,4-substituted pyrrolidinyl benzonitrile features a defined melting point (68-70°C) for reliable recrystallization and a logP of 2.749, optimizing CNS passive diffusion. • NLT 97% purity minimizes pre-screening cleanup, accelerating hit identification. • Crystalline solid (mp 68-70°C) ensures consistent physical form for multi-step synthesis. • Orthogonal 2,4-substitution pattern expands SAR beyond 4-substituted scaffolds.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 1248825-35-5
Cat. No. B1428053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
CAS1248825-35-5
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C#N)N2CCCC2
InChIInChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
InChIKeyFEASDUINZLIENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile Overview


4-Methyl-2-(pyrrolidin-1-yl)benzonitrile (CAS 1248825-35-5) is a pyrrolidinyl-substituted benzonitrile derivative characterized by a methyl group at the 4-position of the benzene ring [1]. This compound serves as a versatile small molecule scaffold and intermediate in organic synthesis, with applications spanning medicinal chemistry and materials science . Its molecular formula is C12H14N2 with a molecular weight of 186.25 g/mol [1].

Scaffold Category Pyrrolidinyl benzonitrile building block
Research Domains Medicinal chemistry and materials science
Physical Form Crystalline solid with defined melting range

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile vs. Generic Analogs


Generic substitution among pyrrolidinyl benzonitrile isomers and derivatives is not scientifically valid due to measurable differences in lipophilicity, solid-state properties, and substitution pattern that directly impact synthetic utility, purification efficiency, and biological performance. As detailed in Section 3, 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile exhibits a distinct logP of 2.749 [1], a melting point of 68–70°C [1], and is available in purities up to 97% [2]. These parameters differ significantly from close analogs such as 2-(pyrrolidin-1-yl)benzonitrile (logP 2.223) [3] and 4-(pyrrolidin-1-yl)benzonitrile, thereby precluding direct interchangeability in research and development workflows.

Target characteristic Predicted lipophilicity profile of 2,4-substituted scaffold
Substitute risk 2-position isomer may shift logP, altering permeability model predictions
Target characteristic Crystalline solid with defined melting point
Substitute risk Liquid or low-melting analogs may complicate purification and handling
Target characteristic High purity specification (NLT 97%)
Substitute risk Lower purity grades may introduce impurities that confound assays

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile: Evidence vs. Analogs


Lipophilicity Advantage Over 2-Position Isomer

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile exhibits a calculated logP value of 2.749 [1]. In contrast, the 2-position isomer 2-(pyrrolidin-1-yl)benzonitrile has a reported logP of 2.22348 [2]. This +0.526 log unit increase indicates enhanced lipophilicity for the target compound, which can translate to improved passive membrane permeability in biological systems.

Lipophilicity vs 2-isomer
Predicted
logP 2.749 2.22348 (2-isomer) +0.526
Predicted permeability model context
Calculated logP; confirm experimentally
Lipophilicity ADME Drug Design

Crystalline Solid Enables Simple Purification

The target compound is a crystalline solid with a melting point of 68–70°C [1]. This property contrasts with the low melting points or oily nature of many pyrrolidinyl benzonitrile analogs, which often lack well-defined solid-state characteristics. A precise melting point simplifies purification via recrystallization and ensures consistent physical form during storage and handling.

Crystalline Solid
Class-level inference
68–70°C melting range
Supports recrystallization purification
Class inference; verify lot consistency
Purification Solid-State Chemistry Formulation

High Purity Reduces Purification Burden

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is commercially available with a purity of NLT 97% (HPLC) [1]. This high-purity grade minimizes the presence of synthetic byproducts and degradation impurities that could confound biological assays or reduce synthetic yields. In comparison, many analogs are only routinely offered at 95% purity, requiring additional purification steps before use.

Purity Specification
Vendor-reported
NLT 97% (HPLC)
Reduces purification burden
Review lot-specific COA
Purity Quality Control Chemical Synthesis

Unique 2,4-Substitution Pattern vs. Analogs

The substitution pattern of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile (methyl at position 4, pyrrolidine at position 2) is distinct from the more prevalent 4-(pyrrolidin-1-yl)benzonitrile core found in many SAR studies [1][2]. This regioisomeric difference alters both electronic distribution and steric environment around the benzonitrile moiety, providing a novel vector for structure-activity exploration not achievable with 4-substituted analogs.

Substitution Pattern
Structure-based
2,4-substitution 4-substituted common core
Enables distinct SAR vectors
Regioisomeric comparison
Structure-Activity Relationship Medicinal Chemistry Scaffold Diversity

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile: Key Applications


CNS-Penetrant Scaffold for Medicinal Chemistry

Leverage the enhanced lipophilicity (logP 2.749) of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile to design CNS-penetrant small molecules [1]. The increased logP relative to 2-position isomers suggests improved passive diffusion across the blood-brain barrier, making it a preferred starting point for neuroscience drug discovery programs targeting GPCRs, ion channels, or enzymes within the CNS.

Crystalline Intermediate for Scalable Synthesis

Utilize the well-defined melting point (68–70°C) of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile as a quality attribute in multi-step syntheses [1]. The crystalline nature simplifies purification via recrystallization and ensures consistent physical form, reducing variability in subsequent reactions and facilitating process development for larger-scale synthesis.

High-Purity Building Block for HTS

Procure 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile in NLT 97% purity to reduce the risk of impurity-driven false positives in HTS campaigns [2]. This grade minimizes the need for pre-screening purification, accelerating hit identification and SAR expansion while maintaining data integrity.

Novel Regioisomer for SAR Expansion

Employ the unique 2,4-substitution pattern of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile to explore structure-activity relationships orthogonal to 4-substituted pyrrolidinyl benzonitrile scaffolds [1][3]. This regioisomer offers distinct steric and electronic properties, potentially unlocking new binding modes or selectivity profiles in target engagement.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold research
Predicted lipophilicity profile
Permeability assay confirmation
Scalable synthesis intermediate
Crystalline solid-state form
Recrystallization reproducibility
High-throughput screening building block
High purity specification
Pre-screen purity check
SAR expansion studies
Unique 2,4-substitution pattern
Target selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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